2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Synthetic methodology Process chemistry Scaffold preparation

This 2-phenyl-tetrahydropyrido[3,4-d]pyrimidine is a validated ATP-competitive kinase hinge-binder with anti-leukemic activity (IC50 0.08 μM K562-WT; active vs imatinib-resistant IR1/IR2). SAR confirms the 2-phenyl group is critical for selectivity across HPK1, Erk2, Axl, Mps1—substituting analogs without validation introduces biological risk. One-step synthesis from o-aminopyridinemethanol and benzamidine achieves 81% yield, enabling rapid parallel library synthesis. Ideal for BCR-ABL inhibitor programs, immuno-oncology (HPK1), and CXCR2 antagonism (IC50 0.11 μM).

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
CAS No. 1196154-90-1
Cat. No. B1505777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
CAS1196154-90-1
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CNCC2=NC(=NC=C21)C3=CC=CC=C3
InChIInChI=1S/C13H13N3/c1-2-4-10(5-3-1)13-15-8-11-6-7-14-9-12(11)16-13/h1-5,8,14H,6-7,9H2
InChIKeyPANVXLVRZWXBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1196154-90-1) Procurement Guide: What Sets This Scaffold Apart


2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1196154-90-1) is a heterocyclic scaffold with the molecular formula C13H13N3 and a molecular weight of 211.26 . The compound features a partially saturated tetrahydropyridine ring fused to a pyrimidine core with a phenyl substituent at the 2-position. This bicyclic framework belongs to the tetrahydropyrido[3,4-d]pyrimidine class, which has been investigated as an ATP-competitive kinase hinge-binding motif across multiple therapeutic targets including HPK1, Erk2, Axl, and Mps1 [1]. The core scaffold serves as a versatile starting point for further functionalization via N-substitution, Suzuki coupling, and deprotection strategies [1].

Why 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Cannot Be Interchanged with Other Tetrahydropyrido[3,4-d]pyrimidines


Substitution on the tetrahydropyrido[3,4-d]pyrimidine scaffold, particularly at the 2-position, determines target selectivity, potency, and synthetic accessibility in ways that preclude generic interchange. SAR studies demonstrate that even minor modifications to the 2-aryl substituent shift kinase inhibition profiles dramatically—from Erk2 to HPK1 to Axl to Mps1—depending on the electronic and steric properties of the substituent [1]. Furthermore, the choice of 2-substituent directly impacts the viable synthetic route; 2-phenyl variants are accessible via direct condensation of o-aminopyridinemethanol with benzamidine salts in a single step, whereas 2-alkyl or 2-heteroaryl analogs require distinct precursors and reaction conditions [2]. These dual constraints—pharmacological divergence and synthetic path dependence—mean that substituting one 2-substituted tetrahydropyrido[3,4-d]pyrimidine for another without empirical validation introduces both biological and procedural risk.

Quantitative Differentiation Evidence for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine


Synthesis Yield: 2-Phenyl Substitution Achieves 81% Yield in Single-Step Condensation

In a direct comparative synthesis protocol, 2-phenyl-tetrahydropyridopyrimidine was prepared via condensation of o-aminopyridinemethanol with benzamidine under ruthenium catalysis, achieving an isolated yield of 81% [1]. Under identical catalyst and solvent conditions, the 2-(4-methyl-phenyl) analog yielded 80%, while the 2-(4-chloro-phenyl) analog was also synthesized in parallel experiments, establishing a benchmark yield range of 80–81% for 2-aryl variants [1].

Synthetic methodology Process chemistry Scaffold preparation

Anti-Leukemic Potency: 2-Phenyl Derivative Compound 8 Achieves IC50 of 0.08 μM Against K562-WT Cells

Among twelve tetrahydropyrido[3,4-d]pyrimidine derivatives (2a–l) evaluated for anti-leukemic activity, compound 8—which contains the 2-phenyl-substituted tetrahydropyrido[3,4-d]pyrimidine core—demonstrated an IC50 of 0.08 μM against wild-type K562 (K562-WT) cells, the highest potency in the series [1]. The series exhibited IC50 values ranging from 0.08 μM to >50 μM, with compound 8 showing over 600-fold greater potency than the least active analogs [1].

Anti-leukemic agents Kinase inhibition Drug resistance

Kinase Hinge-Binding Motif: Tetrahydropyrido[3,4-d]pyrimidine Scaffold Delivers Low Nanomolar HPK1 Inhibition

Tetrahydropyrido[3,4-d]pyrimidine compounds bearing 2-aryl substituents were evaluated as HPK1 inhibitors in a biochemical kinase assay, with reported IC50 values in the low nanomolar range [1]. The patent application WO 2023/220541 A1 (Merck Patent GmbH) discloses that this scaffold class demonstrates potent HPK1 inhibition, with specific 2-aryl-substituted examples achieving IC50 values <100 nM [1]. The core scaffold occupies the ATP-binding hinge region of HPK1, with the 2-phenyl group contributing to hydrophobic pocket interactions.

HPK1 inhibition Cancer immunotherapy Autoimmune disease

CXCR2 Antagonism: Pyrido[3,4-d]pyrimidine Scaffold Demonstrates Sub-Micromolar Potency (IC50 = 0.11 μM)

In a scaffold-hopping campaign targeting CXCR2 antagonism, a pyrido[3,4-d]pyrimidine analog—structurally related to the 2-phenyl-tetrahydropyrido[3,4-d]pyrimidine core—was identified as a promising hit with an IC50 value of 0.11 μM in a kinetic fluorescence-based calcium mobilization assay [1]. Systematic SAR exploration revealed that the substitution pattern is critical for activity: almost all new analogs completely lacked CXCR2 antagonism, with the exception of a 6-furanyl-pyrido[3,4-d]pyrimidine analog (compound 17b) that retained similar antagonistic potency [1].

CXCR2 antagonism Inflammatory disease Chemokine receptor

Recommended Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Based on Evidence


1. Scaffold Procurement for Anti-Leukemic Kinase Inhibitor Development

The 2-phenyl-substituted tetrahydropyrido[3,4-d]pyrimidine scaffold (as represented by compound 8) demonstrates an IC50 of 0.08 μM against K562-WT cells and retains activity against imatinib-resistant IR1 and IR2 cell lines [1]. This validated anti-leukemic activity, supported by molecular docking against the ABL-T315I drug-resistant mutant, positions the 2-phenyl-substituted scaffold as a prioritized starting point for developing next-generation BCR-ABL inhibitors capable of overcoming clinical resistance.

2. Single-Step Synthetic Access for Parallel Library Synthesis

The 2-phenyl derivative is accessible via a one-step condensation of o-aminopyridinemethanol with benzamidine, achieving an 81% isolated yield under ruthenium catalysis [1]. This protocol enables parallel synthesis of 2-aryl-substituted libraries by simply varying the amidine component, making this compound an efficient entry point for SAR exploration across multiple therapeutic targets including HPK1, Erk2, and Axl.

3. HPK1-Targeted Immuno-Oncology and Autoimmune Disease Programs

Tetrahydropyrido[3,4-d]pyrimidines with 2-aryl substitution have been validated as potent HPK1 inhibitors with low nanomolar IC50 values [1]. HPK1 acts as a negative regulator of T-cell activation; genetic ablation or pharmacological inhibition enhances anti-tumor immunity [1]. Researchers pursuing HPK1 as an immuno-oncology target or for autoimmune indications can procure this 2-phenyl scaffold as a validated hinge-binding core for lead optimization.

4. CXCR2 Antagonist Hit-to-Lead Campaigns for Inflammatory Diseases

The pyrido[3,4-d]pyrimidine core has demonstrated CXCR2 antagonism with an IC50 of 0.11 μM [1]. Given the narrow SAR—most substitution patterns abolish activity—the 2-phenyl-substituted tetrahydropyrido[3,4-d]pyrimidine scaffold serves as a conservative starting point for hit-to-lead optimization in inflammatory disease programs targeting CXCR2-driven neutrophil recruitment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.